Brexpiprazole 5-1H-Quinolin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H27N3O2S |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
5-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O2S/c29-25-10-9-19-21(26-25)5-3-7-23(19)30-17-2-1-12-27-13-15-28(16-14-27)22-6-4-8-24-20(22)11-18-31-24/h3-11,18H,1-2,12-17H2,(H,26,29) |
InChI Key |
BOAYMRGERLOOMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC=CC3=C2C=CC(=O)N3)C4=C5C=CSC5=CC=C4 |
Origin of Product |
United States |
Chemical Synthesis and Medicinal Chemistry of Brexpiprazole
Drug Design Principles Informing Brexpiprazole (B1667787) Structure
The design of brexpiprazole was a deliberate effort to refine the activity of its predecessor, aripiprazole (B633), by engineering a molecule with a more balanced interaction with key neurotransmitter receptors. The central concept behind its creation was the establishment of a "serotonin-dopamine system stabilizer." psychscenehub.com This principle aimed to achieve a finely tuned partial agonism at dopamine (B1211576) D2 receptors and a potent, multifaceted activity at serotonin (B10506) receptors. psychscenehub.comnih.gov
Synthetic Methodologies for Brexpiprazole Derivatization
The synthesis of brexpiprazole is a multi-step process that allows for derivatization at various points to explore structure-activity relationships. A convergent synthesis approach is commonly employed, which involves the preparation of key fragments that are later combined. ias.ac.inias.ac.in The main components are the 7-hydroxyquinolin-2-one core, a linker (typically a dihaloalkane), and the N-arylpiperazine side chain. ias.ac.in
A general synthetic route involves the following key transformations:
O-alkylation: 7-hydroxyquinolin-2-one is reacted with a dihaloalkane, such as 1-bromo-4-chlorobutane (B103958) or 1,4-dibromobutane, in the presence of a base to form the 7-(4-halobutoxy)quinolin-2-one intermediate. google.comgoogle.com
N-alkylation: The 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) moiety is coupled with the previously formed intermediate. researchgate.net This step can be achieved through various methods, including the efficacious Buchwald-Hartwig amination, which has been shown to be efficient even at low catalyst loadings. ias.ac.in
For creating analogues, medicinal chemists can introduce diversity by:
Varying the length of the alkyl linker by using different dihaloalkanes.
Synthesizing and incorporating different arylpiperazine derivatives in place of the 1-(benzo[b]thiophen-4-yl)piperazine.
Modifying the quinolinone core, although this is less common as it is critical for the desired D2 activity.
One described method involves the reaction of 4-chloro-1-benzothiophene with a piperazine (B1678402) linker to form a free base, which is then reacted with 7-(4-chlorobutoxy)-1,2-dihydroquinolin-2-one to yield brexpiprazole. researchgate.net Another approach involves reacting 4-piperazinylbenzothiophene hydrochloride with 1-chloro-4-bromobutane, followed by the addition of 7-hydroxyquinoline-2-one. google.com
Structure-Activity Relationship (SAR) Studies on Brexpiprazole Analogues
The optimization of brexpiprazole's pharmacological profile was heavily reliant on extensive structure-activity relationship (SAR) studies. These investigations systematically altered the molecule's structure to understand the impact on receptor binding and functional activity.
| Receptor | Brexpiprazole Binding Affinity (Ki, nM) | Aripiprazole Binding Affinity (Ki, nM) |
| Dopamine D2 | 0.30 | 0.34 |
| Dopamine D3 | 1.1 | Not Available |
| Serotonin 5-HT1A | 0.12 | 1.7 |
| Serotonin 5-HT2A | 0.47 | 3.4 |
| Adrenergic α1B | 0.17 | 2.6 |
| Adrenergic α2C | 0.59 | Not Available |
| This table presents a comparison of binding affinities for brexpiprazole and aripiprazole, highlighting the targeted enhancements in the former. psychscenehub.comnih.govdrugbank.com |
Correlation of Structural Features with Receptor Functional Activity
Beyond simple binding, the functional consequence of that binding (antagonism, partial agonism, or full agonism) is crucial. A key feature of brexpiprazole is its partial agonist activity at D2 receptors, but with a lower intrinsic activity compared to aripiprazole. nih.govwikipedia.org This is a direct result of the specific chemical structure and is thought to contribute to its tolerability profile. nih.govnih.gov It also acts as a partial agonist at the 5-HT1A receptor and a potent antagonist at the 5-HT2A receptor. nih.govdrugbank.comnih.gov This combination of activities at serotonin and dopamine receptors is what defines it as a "serotonin-dopamine activity modulator." drugbank.com
| Receptor | Brexpiprazole Functional Activity | Aripiprazole Functional Activity |
| Dopamine D2 | Partial Agonist (lower intrinsic activity) | Partial Agonist (higher intrinsic activity) |
| Serotonin 5-HT1A | Partial Agonist | Partial Agonist |
| Serotonin 5-HT2A | Antagonist | Partial Agonist |
| This table qualitatively compares the functional activities of brexpiprazole and aripiprazole at key receptors. psychscenehub.comnih.gov |
Medicinal Chemistry Optimization Strategies
The journey from lead compound to the final drug involved several key medicinal chemistry strategies:
Fine-tuning Partial Agonism: A central strategy was the precise adjustment of the level of partial agonism at the D2 receptor to be lower than that of aripiprazole. wikipedia.org
Enhancing Serotonin Receptor Affinity: The structure was optimized to have a significantly higher affinity for the 5-HT1A and 5-HT2A receptors compared to its predecessors. psychscenehub.com
Bioisosteric Replacement: The use of the benzothiophene (B83047) ring system in place of other aryl groups is an example of bioisosteric replacement to achieve the desired electronic and steric properties for optimal receptor interaction.
Scaffold Derivatization Approaches for Novel Brexpiprazole Analogues
The brexpiprazole scaffold serves as a valuable template for the design of new molecules with potentially improved or different pharmacological properties. Derivatization approaches could include:
Modification of the Arylpiperazine Moiety: Replacing the benzothiophene ring with other heterocyclic systems to alter the affinity and selectivity profile for various G-protein coupled receptors.
Linker Optimization: Varying the length, rigidity, or polarity of the butoxy linker to fine-tune the spatial relationship between the quinolinone core and the arylpiperazine head, which could impact receptor binding and functional activity.
Substitution on the Quinolinone Core: Introducing substituents at different positions on the quinolinone ring could modulate the intrinsic activity at the D2 receptor.
Exploration of Chiral Analogues: The synthesis of enantiomerically pure analogues could lead to compounds with improved selectivity and potency.
These strategies are actively pursued in medicinal chemistry to discover next-generation compounds with enhanced therapeutic profiles.
Preclinical Pharmacodynamics and Molecular Mechanisms of Brexpiprazole
Receptor Binding Profile Analysis (In Vitro)
Brexpiprazole's interaction with various neurotransmitter receptors has been extensively studied in vitro. These studies reveal a high affinity for a range of serotonin (B10506), dopamine (B1211576), and noradrenergic receptors, which likely underpins its clinical efficacy. nih.govrexultihcp.com The binding affinity is typically expressed by the Ki value (in nanomolars, nM), where a lower Ki value indicates a higher binding affinity. rexultihcp.com
Dopamine Receptor Affinities (D2, D3)
Brexpiprazole (B1667787) demonstrates high affinity for both D2 and D3 dopamine receptors. drugbank.com It acts as a partial agonist at these receptors. nih.govchemicalbook.com This partial agonism is a key feature, allowing it to modulate dopaminergic activity—stimulating receptors in low dopamine states and attenuating their activation when dopamine levels are high. nih.govdrugbank.com
Dopamine D2 Receptor: Brexpiprazole binds with high affinity to the human D2L receptor. nih.gov Studies have reported Ki values of approximately 0.30 nM. ncats.iodrugbank.com Its partial agonism at D2 receptors is thought to contribute to its antipsychotic effects while potentially reducing the risk of extrapyramidal symptoms compared to full D2 antagonists. nih.govnih.gov
Dopamine D3 Receptor: The affinity of brexpiprazole for the D3 receptor is also high, with a reported Ki value of 1.1 nM. nih.govdrugbank.com It functions as a partial agonist at this receptor as well. chemicalbook.comh1.co This interaction may contribute to its effects on negative symptoms and cognitive function in schizophrenia. nih.gov
Serotonin Receptor Affinities (5-HT1A, 5-HT2A, 5-HT2B, 5-HT7)
Brexpiprazole exhibits a complex and high-affinity interaction profile with several serotonin receptors. nih.govdrugbank.com
5-HT1A Receptor: Brexpiprazole binds with very high affinity to the human 5-HT1A receptor, with a Ki value of 0.12 nM. nih.govdrugbank.com It acts as a partial agonist at this receptor. nih.govchemicalbook.com This 5-HT1A partial agonism may contribute to its anxiolytic and antidepressant properties, as well as improve cognitive function. nih.govnih.gov
5-HT2A Receptor: The compound shows high affinity for the human 5-HT2A receptor, with a Ki of 0.47 nM. nih.govdrugbank.com It functions as a potent antagonist at this site. nih.govchemicalbook.com This potent 5-HT2A antagonism is a feature it shares with other atypical antipsychotics and is believed to contribute to a lower risk of extrapyramidal side effects. imrpress.com
5-HT2B Receptor: Brexpiprazole has a high affinity for the 5-HT2B receptor, with a reported Ki of 1.9 nM, where it acts as an antagonist. nih.govdrugbank.com
5-HT7 Receptor: It also displays high affinity for the 5-HT7 receptor with a Ki value of 3.7 nM and functions as an antagonist. drugbank.comnih.gov This interaction may contribute to its potential antidepressant and procognitive effects. nih.gov
Noradrenergic Receptor Affinities (α1A, α1B, α1D, α2C)
Brexpiprazole demonstrates high affinity for several alpha-adrenergic receptors, where it acts as an antagonist. nih.govdrugbank.com
α1A, α1B, and α1D Receptors: Brexpiprazole binds to α1A, α1B, and α1D-adrenergic receptors with Ki values of 3.8 nM, 0.17 nM, and 2.6 nM, respectively. drugbank.com Its high affinity, particularly for the α1B subtype, suggests a potent antagonistic effect. nih.govnih.gov
α2C Receptor: The compound shows very high affinity for the α2C-adrenergic receptor with a Ki of 0.59 nM, acting as a potent antagonist. nih.govmontclair.edu
Histamine (B1213489) H1 Receptor Affinity
Brexpiprazole has a moderate affinity for the histamine H1 receptor, with a reported Ki of 19 nM. nih.govnih.govnih.gov It acts as an antagonist at this receptor. nih.gov This moderate affinity may result in a lower potential for sedation and weight gain compared to antipsychotics with higher H1 receptor affinity. nih.gov
Muscarinic M1 Receptor Affinity
Brexpiprazole exhibits a low affinity for the muscarinic M1 receptor, with a reported Ki value greater than 1000 nM. nih.govnih.gov This low affinity suggests a minimal risk of anticholinergic side effects. nih.gov
Serotonin Transporter (SERT) Interaction
In vitro studies on human cell lines have indicated that brexpiprazole has a minimal impact on the serotonin transporter (SERT). nih.gov While some initial studies in animal cell lines suggested inhibitory activity on monoamine transporters, these findings were not consistently replicated. nih.gov Positron emission tomography (PET) studies in humans have also shown negligible occupancy of the serotonin reuptake transporter at clinical doses.
Interactive Data Tables of Brexpiprazole's Receptor Binding Affinities (Ki in nM)
Below are interactive tables summarizing the in vitro binding affinities of brexpiprazole for various human receptors.
Dopamine and Serotonin Receptors
| Receptor | Ki (nM) | Functional Activity |
| Dopamine D2 | 0.30 ncats.iodrugbank.com | Partial Agonist nih.govchemicalbook.com |
| Dopamine D3 | 1.1 nih.govdrugbank.com | Partial Agonist chemicalbook.comh1.co |
| Serotonin 5-HT1A | 0.12 nih.govdrugbank.com | Partial Agonist nih.govchemicalbook.com |
| Serotonin 5-HT2A | 0.47 nih.govdrugbank.com | Antagonist nih.govchemicalbook.com |
| Serotonin 5-HT2B | 1.9 nih.govdrugbank.com | Antagonist drugbank.com |
| Serotonin 5-HT7 | 3.7 drugbank.comnih.gov | Antagonist drugbank.comnih.gov |
Noradrenergic, Histamine, and Muscarinic Receptors
| Receptor | Ki (nM) | Functional Activity |
| α1A-Adrenergic | 3.8 drugbank.com | Antagonist drugbank.com |
| α1B-Adrenergic | 0.17 nih.govdrugbank.com | Antagonist nih.govdrugbank.com |
| α1D-Adrenergic | 2.6 drugbank.com | Antagonist drugbank.com |
| α2C-Adrenergic | 0.59 nih.govmontclair.edu | Antagonist nih.govmontclair.edu |
| Histamine H1 | 19 nih.govnih.gov | Antagonist nih.gov |
| Muscarinic M1 | >1000 nih.govnih.gov | Low Affinity nih.govnih.gov |
Receptor Functional Activity (In Vitro Assays)
Brexpiprazole exhibits a broad receptor binding profile, demonstrating high affinity for a range of serotonin, dopamine, and adrenergic receptors. drugbank.comnih.gov Its nuanced activity at these sites, acting as a partial agonist at some and an antagonist at others, underpins its modulatory effects on neurotransmission. chemicalbook.comdrugbank.com
Partial Agonism at Dopamine Receptors (D2, D3)
In vitro studies have consistently demonstrated that brexpiprazole acts as a partial agonist at dopamine D2 and D3 receptors. drugbank.comresearchgate.netnih.gov This means that it can both stimulate and block these receptors depending on the surrounding levels of the endogenous neurotransmitter, dopamine. psychscenehub.com In environments with low dopamine levels, brexpiprazole exhibits agonist activity, increasing dopaminergic signaling. Conversely, in the presence of high dopamine concentrations, it acts as an antagonist, attenuating excessive receptor stimulation. psychscenehub.com
Compared to the first-generation D2 partial agonist aripiprazole (B633), brexpiprazole displays lower intrinsic activity at the D2 receptor. nih.govfrontiersin.orgnih.gov This characteristic is thought to contribute to a potentially lower risk of certain side effects like akathisia. psychscenehub.comnih.gov Brexpiprazole's affinity for D2 and D3 receptors is in the subnanomolar range, indicating a potent interaction. drugbank.com
Antagonism at Serotonin 5-HT2A, 5-HT2B, and 5-HT7 Receptors
Brexpiprazole acts as a potent antagonist at several serotonin receptor subtypes. It exhibits high-affinity antagonism at 5-HT2A receptors, a property shared by many atypical antipsychotics. psychscenehub.comnih.govnih.gov This 5-HT2A receptor blockade is believed to be a key factor in mitigating extrapyramidal symptoms (EPS) and may also contribute to its effects on mood and cognition. psychscenehub.comcambridge.org Compared to aripiprazole, brexpiprazole has a significantly higher binding affinity for the 5-HT2A receptor. cambridge.org
Furthermore, brexpiprazole functions as an antagonist at 5-HT2B and 5-HT7 receptors. drugbank.comresearchgate.net Antagonism at 5-HT7 receptors has been implicated in the pathophysiology of mood disorders and schizophrenia, suggesting another potential mechanism for brexpiprazole's therapeutic actions. nih.gov
Modulation of Histamine H1 and Muscarinic M1 Receptors
Brexpiprazole exhibits moderate affinity for the histamine H1 receptor, where it acts as an antagonist. nih.govnih.gov This interaction is weaker than that of some other atypical antipsychotics. nih.gov It has a very low affinity for muscarinic M1 cholinergic receptors, suggesting a minimal impact on cholinergic neurotransmission. nih.govnih.govnih.gov
Receptor Binding Profile of Brexpiprazole
| Receptor | Affinity (Ki, nM) | Functional Activity |
| Dopamine D2 | 0.30 | Partial Agonist |
| Dopamine D3 | 1.1 | Partial Agonist |
| Serotonin 5-HT1A | 0.12 | Partial Agonist |
| Serotonin 5-HT2A | 0.47 | Antagonist |
| Serotonin 5-HT2B | 1.9 | Antagonist |
| Serotonin 5-HT7 | 3.7 | Antagonist |
| Alpha-1A Adrenergic | 3.8 | Antagonist |
| Alpha-1B Adrenergic | 0.17 | Antagonist |
| Alpha-1D Adrenergic | 2.6 | Antagonist |
| Alpha-2C Adrenergic | 0.59 | Antagonist |
| Histamine H1 | 19 | Antagonist |
| Muscarinic M1 | >1000 | Low Affinity/Antagonist |
Data compiled from multiple in vitro studies. drugbank.comnih.gov
Intracellular Signaling Pathways Modulated by Brexpiprazole
The interaction of brexpiprazole with its target receptors initiates a cascade of intracellular signaling events that ultimately mediate its pharmacological effects. While the full scope of these pathways is still under investigation, preclinical studies have begun to shed light on some of the key signaling molecules and processes modulated by this compound.
Research in cultured astrocytes has shown that brexpiprazole can influence several important intracellular signaling pathways. nih.govnih.gov For instance, subchronic administration of brexpiprazole has been found to downregulate both 5-HT1A and 5-HT7 receptors. nih.govnih.gov This downregulation, in turn, affects downstream signaling cascades.
One of the key findings is the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.gov As a partial agonist at 5-HT1A receptors, which are negatively coupled to adenylyl cyclase, brexpiprazole can decrease cAMP synthesis. nih.gov Conversely, its antagonistic action at 5-HT7 receptors, which are positively coupled to adenylyl cyclase, can inhibit agonist-induced increases in cAMP. nih.gov
Furthermore, studies have indicated that brexpiprazole can modulate the phosphorylation of key signaling proteins. Subchronic exposure to brexpiprazole has been shown to decrease the phosphorylation of Erk (extracellular signal-regulated kinase) and AMPK (AMP-activated protein kinase) in astrocytes, while not affecting Akt (protein kinase B) signaling. nih.govnih.gov The modulation of these pathways, which are involved in cell growth, metabolism, and synaptic plasticity, may contribute to the long-term therapeutic effects of brexpiprazole. nih.govnih.gov
Cyclic AMP (cAMP) Accumulation Modulation
Brexpiprazole demonstrates a nuanced modulation of cyclic AMP (cAMP) levels, a critical second messenger in cellular signaling. In vitro studies have shown that acute administration of a therapeutically relevant concentration of brexpiprazole can decrease astroglial cAMP levels. mdpi.comnih.gov This effect is likely attributable, at least in part, to its partial agonism at serotonin 1A (5-HT1A) receptors, as activation of these receptors is known to inhibit adenylyl cyclase, the enzyme responsible for cAMP synthesis. mdpi.com Interestingly, this suppression of cAMP synthesis persists even after subchronic administration of brexpiprazole, despite a downregulation of 5-HT1A receptors. mdpi.com
However, the modulation of cAMP by brexpiprazole is complex and appears to be influenced by other receptor interactions. For instance, brexpiprazole can inhibit the increase in astroglial cAMP levels induced by a 5-HT7 receptor agonist. nih.govnih.gov In contrast to in vitro findings in astrocytes, systemic subchronic administration of brexpiprazole in rats has been shown to increase cAMP levels in the hypothalamus. nih.govnih.gov This discrepancy highlights the intricate and region-specific effects of brexpiprazole on cAMP signaling.
Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation
The extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Preclinical evidence suggests that brexpiprazole can modulate this pathway. Subchronic administration of a therapeutically relevant concentration of brexpiprazole has been observed to downregulate phosphorylated ERK (pERK) in the astroglial plasma membrane. mdpi.comnih.govnih.gov This effect occurred concurrently with the downregulation of 5-HT1A receptors. mdpi.comnih.gov
AMP-Activated Protein Kinase (AMPK) Signaling Modulation
AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status and plays a role in regulating cellular metabolism. In vitro studies using astrocytes have shown that subchronic administration of brexpiprazole at a therapeutically relevant concentration leads to a decrease in phosphorylated AMPK in the astroglial cytosol fraction. mdpi.comnih.govnih.gov This downregulation of AMPK signaling was observed alongside the downregulation of 5-HT1A receptors. mdpi.comnih.gov
However, similar to its effects on cAMP, the impact of brexpiprazole on AMPK signaling in vivo appears to differ. Systemic subchronic administration of effective doses of brexpiprazole in rats did not affect phosphorylated AMPK levels in the hypothalamus. nih.govnih.gov This suggests that the in vivo regulation of AMPK by brexpiprazole may be more complex and subject to systemic factors not present in isolated cell cultures.
Akt Signaling Pathway Modulation
The Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Unlike its effects on the ERK and AMPK pathways, subchronic administration of a therapeutically relevant concentration of brexpiprazole does not appear to affect phosphorylated Akt in the astroglial plasma membrane. mdpi.comnih.govnih.gov This finding was unexpected, as brexpiprazole's high-affinity partial agonism at D2 and 5-HT1A receptors was initially hypothesized to enhance both ERK and Akt signaling. nih.gov
Furthermore, the stimulatory effects of some atypical antipsychotics on the expression of connexin43, a gap junction protein, are mediated by Akt signaling. nih.govmdpi.com However, the action of brexpiprazole on connexin43 is not dependent on the Akt pathway. mdpi.commdpi.com This indicates that brexpiprazole utilizes distinct molecular mechanisms to modulate astroglial communication compared to other antipsychotic agents.
Influence on G-protein Coupled Receptor (GPCR) Signaling Transduction
Brexpiprazole's pharmacological actions are primarily mediated through its interaction with a variety of G-protein coupled receptors (GPCRs). nih.govnih.govmdpi.com It exhibits high affinity for multiple monoaminergic receptors, acting as a partial agonist at serotonin 5-HT1A and dopamine D2 and D3 receptors, and as an antagonist at serotonin 5-HT2A, 5-HT2B, 5-HT7, and several adrenergic receptors (α1A, α1B, α1D, and α2C). drugbank.comnih.govcapes.gov.br
The partial agonism at D2 receptors is a key feature, allowing brexpiprazole to modulate dopaminergic activity, stimulating receptors in low dopamine states and attenuating their activation when dopamine levels are high. drugbank.com Its partial agonism at 5-HT1A receptors may contribute to its effects on mood and cognition. nih.govdrugbank.com The antagonism at 5-HT2A receptors is a common characteristic of atypical antipsychotics and is thought to contribute to their therapeutic profile. drugbank.comrexultihcp.com The intricate binding profile of brexpiprazole across these various GPCRs results in a complex modulation of downstream signaling pathways, including those involving cAMP and ERK. mdpi.com
Role in Astroglial Transmission Systems Modulation
Recent research has highlighted the importance of tripartite synaptic transmission, involving astrocytes, in the pathophysiology of psychiatric disorders. nih.govnih.gov Brexpiprazole has been shown to modulate astroglial transmission systems. Subchronic administration of brexpiprazole downregulates both 5-HT1A and 5-HT7 receptors in astrocytes. mdpi.comnih.gov
Furthermore, brexpiprazole enhances astroglial L-glutamate release through activated hemichannels, which are formed by connexin proteins. nih.govmdpi.com While both acute and subchronic administration of brexpiprazole can enhance this release, the underlying mechanisms appear to differ from other mood-stabilizing antipsychotics. nih.govmdpi.com Specifically, the effect of brexpiprazole on connexin43, a key component of these hemichannels, is independent of the Akt signaling pathway. mdpi.commdpi.com Subchronic brexpiprazole administration has been shown to increase the protein expression of connexin43 in the astroglial plasma membrane. nih.gov
Impact on Early Gene Expression and Growth Factor Regulation
Brexpiprazole has demonstrated an ability to influence gene expression and the effects of growth factors, which may be relevant to its therapeutic actions. In preclinical studies, brexpiprazole has been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells in a concentration-dependent manner. nih.govresearchgate.net This effect appears to be mediated through its activity at 5-HT1A and 5-HT2A receptors. nih.govresearchgate.net
Furthermore, studies have shown that brexpiprazole treatment can increase the protein levels of Heat shock protein (HSP) 90α, which in turn potentiates NGF-induced neurite outgrowth. nih.gov More recent research has also explored the impact of brexpiprazole augmentation on mitochondrial gene expression. nih.gov These findings suggest that brexpiprazole's influence on gene expression and growth factor signaling could contribute to neuroplastic changes that underlie its clinical efficacy.
Dendritic Spine Morphology and Plasticity Modulation
Dendritic spines are critical postsynaptic structures whose morphology and density are fundamental to synaptic plasticity, learning, and memory. mdpi.comfrontiersin.org Alterations in these structures are implicated in the pathophysiology of several psychiatric disorders. Preclinical studies suggest that brexpiprazole can modulate neuronal plasticity. For instance, brexpiprazole has been shown to promote neurite outgrowth induced by nerve growth factor, indicating a potential role in neuroprotection and neuronal plasticity. tandfonline.com
In a lipopolysaccharide (LPS)-induced inflammation model of depression in mice, which is known to cause reductions in dendritic spine density, the combination of brexpiprazole and the selective serotonin reuptake inhibitor (SSRI) fluoxetine (B1211875) demonstrated significant protective effects. nih.gov While neither drug alone showed a significant effect in this model, their combined administration markedly improved LPS-induced decreases in dendritic spine density in several key brain regions. nih.govresearchgate.net Specifically, the combination treatment ameliorated spine density reductions in the prefrontal cortex, the CA3 and dentate gyrus subfields of the hippocampus, and the nucleus accumbens. nih.gov This structural recovery was associated with the normalization of brain-derived neurotrophic factor (BDNF)-TrkB signaling, a crucial pathway in regulating synaptic plasticity and neuronal health. nih.govresearchgate.net
Influence on Neuroinflammatory Processes and Immune Response Mechanisms
Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes and the release of inflammatory mediators, is increasingly recognized as a key factor in psychiatric disorders. nih.govnih.gov Preclinical evidence suggests that brexpiprazole can modulate these processes. In an inflammation model using bacterial lipopolysaccharide (LPS) to induce depression-like behaviors in mice, the combination of brexpiprazole and fluoxetine produced a rapid antidepressant-like effect. nih.gov This finding points to the drug's ability to counteract the behavioral consequences of a systemic inflammatory challenge.
Mechanistically, some atypical antipsychotics have been found to directly interact with glial cell components that regulate neurotransmission. Studies have shown that brexpiprazole, along with clozapine (B1669256) and quetiapine, can increase the activity of astroglial connexin 43 (Cx43) hemichannels. nih.gov These channels are involved in gliotransmitter release and play a role in tripartite synaptic transmission, suggesting a mechanism by which brexpiprazole can influence the neuroinflammatory environment and glial cell function. nih.gov
Regulation of Synaptic Function and Neural Network Architecture
Brexpiprazole's influence on synaptic function and neural circuitry is a direct consequence of its complex receptor pharmacology. It has been shown to regulate glutamatergic transmission at the network level. In a preclinical model using the NMDA receptor antagonist phencyclidine (PCP) to induce disruptions in thalamocortical circuits, brexpiprazole demonstrated the ability to reverse these pathological changes. nih.gov It effectively counteracted PCP-induced neuronal hyperactivity in both the centromedial/mediodorsal thalamic nuclei and the medial prefrontal cortex, key components of networks implicated in psychosis. nih.gov This effect suggests a stabilizing influence on critical neural circuits.
Furthermore, brexpiprazole's action on astroglial hemichannels contributes to the regulation of synaptic function by enhancing tripartite synaptic glutamatergic transmission. nih.gov The drug also acts as an antagonist or inverse agonist at 5-HT7 receptors, which are involved in modulating astroglial transmission systems, further highlighting its role in the complex interplay between neurons and glia. nih.gov
Neurochemical Effects in Preclinical In Vivo Studies
The therapeutic effects of brexpiprazole are thought to be mediated by its distinct actions on the dopamine, serotonin, and norepinephrine (B1679862) systems. In vivo preclinical studies using electrophysiology and microdialysis have provided detailed insights into these effects in specific brain regions.
Dopamine System Modulation in Brain Regions (e.g., Nucleus Accumbens, Prefrontal Cortex, Ventral Tegmental Area)
Brexpiprazole acts as a partial agonist at D2 receptors, a mechanism that allows it to stabilize dopamine neurotransmission. nih.govpatsnap.com In vivo microdialysis studies in rats have shown that brexpiprazole administration leads to a slight reduction in extracellular dopamine levels in the nucleus accumbens, while having no significant effect on dopamine levels in the prefrontal cortex. nih.govmontclair.eduresearchgate.net However, the same studies noted moderate increases in the dopamine metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in both of these brain regions, which is consistent with its partial agonist activity at D2 receptors. nih.govmontclair.edu
Electrophysiological studies focusing on the ventral tegmental area (VTA), the origin of dopaminergic projections to the limbic system and cortex, reveal that acute administration of brexpiprazole does not significantly alter the baseline firing rate or bursting activity of VTA dopamine neurons. This is in contrast to the older D2 partial agonist aripiprazole, which tends to decrease the firing rate of these neurons. This stabilizing effect is a key feature of its preclinical profile.
Table 1: Effect of Brexpiprazole on the Dopamine System in Preclinical In Vivo Studies
This table is interactive. Use the filters to sort the data.
| Study Type | Brain Region | Finding | Implied Mechanism |
| Microdialysis | Nucleus Accumbens | Slightly reduced extracellular dopamine | D2 Partial Agonism |
| Microdialysis | Prefrontal Cortex | No significant change in extracellular dopamine | D2 Partial Agonism |
| Microdialysis | Nucleus Accumbens, Prefrontal Cortex | Moderate increase in dopamine metabolites (HVA, DOPAC) | D2 Partial Agonism |
| Electrophysiology | Ventral Tegmental Area (VTA) | No significant change in baseline firing of DA neurons | D2 Partial Agonism (Stabilization) |
Serotonin System Modulation (e.g., Dorsal Raphe Nucleus)
Brexpiprazole demonstrates potent partial agonist activity at 5-HT1A receptors. drugbank.comnih.gov In vivo electrophysiological recordings from the dorsal raphe nucleus (DRN), the primary source of serotonergic neurons in the brain, have shown that brexpiprazole potently inhibits the firing of 5-HT neurons. This effect is mediated by its agonism at 5-HT1A autoreceptors, which function to suppress neuronal activity. In comparative studies, brexpiprazole was found to be more potent than aripiprazole in producing this inhibitory effect.
Norepinephrine System Modulation (e.g., Locus Coeruleus)
Brexpiprazole also interacts with the norepinephrine system, primarily through its potent antagonist activity at 5-HT2A receptors and α1B/α2C-adrenergic receptors. nih.govnih.gov In the locus coeruleus (LC), the principal site of noradrenergic neurons, electrophysiology studies have shown that brexpiprazole reverses the inhibitory effect of the 5-HT2A receptor agonist DOI (2,5-dimethoxy-4-iodoamphetamine) on norepinephrine neuronal firing. This demonstrates a functional 5-HT2A antagonism in vivo. Furthermore, repeated administration of brexpiprazole has been found to increase the firing rate of LC noradrenaline neurons, suggesting that long-term treatment leads to an enhancement of noradrenergic tone.
Table 2: Effect of Brexpiprazole on Serotonin and Norepinephrine Systems in Preclinical In Vivo Studies
This table is interactive. Use the filters to sort the data.
| System | Brain Region | Finding | Implied Mechanism |
| Serotonin | Dorsal Raphe Nucleus (DRN) | Complete inhibition of 5-HT neuron firing | Potent 5-HT1A Partial Agonism |
| Norepinephrine | Locus Coeruleus (LC) | Reversal of 5-HT2A agonist-induced inhibition of NE neuron firing | 5-HT2A Antagonism |
| Norepinephrine | Locus Coeruleus (LC) | Increased firing rate of NE neurons after repeated administration | Enhancement of Noradrenergic Tone |
Pharmacodynamic Characterization of Major Metabolites (e.g., DM-3411)
The primary pathway for the formation of DM-3411 from brexpiprazole involves oxidation, a reaction primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. While DM-3411 is the most abundant metabolite in systemic circulation, its pharmacological activity and contribution to the therapeutic effects of brexpiprazole have been thoroughly evaluated.
Receptor Binding Affinity
In vitro studies have been conducted to determine the binding affinity of DM-3411 for various neurotransmitter receptors. These studies are crucial for predicting the potential pharmacological activity of the metabolite. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
DM-3411 has demonstrated a high affinity for human serotonin 1A (5-HT1A) and dopamine D2 receptors, with reported Ki values of 0.12 nM and 0.30 nM, respectively. targetmol.commedchemexpress.com Notably, the affinity of DM-3411 for D2 receptors is lower than that of its parent compound, brexpiprazole. tandfonline.com Further research indicates that the binding affinity of DM-3411 at D2/D3 and 5-HT2A/2B receptors is approximately 9 to 17 times and 2 to 5 times lower, respectively, than that of brexpiprazole. A summary of the available receptor binding affinity data for DM-3411 is presented in the table below.
| Receptor | Ki (nM) | Species |
| Serotonin 5-HT1A | 0.12 | Human |
| Dopamine D2 | 0.30 | Human |
This table is based on currently available data and may not be exhaustive.
Functional Activity
Beyond receptor binding, functional assays are employed to characterize the intrinsic activity of a compound at a given receptor—that is, whether it acts as an agonist, antagonist, or partial agonist. Preclinical studies have characterized DM-3411 as a partial agonist at both the human 5-HT1A and dopamine D2 receptors. targetmol.commedchemexpress.com This means that while it binds to these receptors, it elicits a response that is lower than that of a full agonist.
Effects on Cytochrome P450 Enzymes and Transporters
The potential for DM-3411 to interfere with the metabolism and transport of other drugs has also been investigated. In vitro studies have shown that DM-3411 has comparable inhibitory potentials to brexpiprazole for the CYP2D6 and CYP3A4 enzymes. nih.gov However, for other CYP enzymes such as CYP2C9 and CYP2C19, brexpiprazole itself exhibits weak inhibitory effects.
Regarding transporters, both brexpiprazole and DM-3411 have been found to exhibit weak or no inhibitory effects on most major hepatic and renal transporters, including Organic Anion Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), Organic Cation Transporters (OCTs), and Multidrug and Toxin Extrusion Protein 1 (MATE1). nih.gov An exception is the weak inhibitory effect of DM-3411 on MATE-2K. nih.gov
| Enzyme/Transporter | Effect of DM-3411 |
| CYP2D6 | Comparable inhibitory potential to brexpiprazole |
| CYP3A4 | Comparable inhibitory potential to brexpiprazole |
| Hepatic/Renal Transporters (OATPs, OATs, OCTs, MATE1) | Weak or no inhibitory effect |
| MATE-2K | Weak inhibitory effect |
Preclinical Pharmacokinetics and Metabolism of Brexpiprazole
Absorption and Distribution Characteristics in Preclinical Models
Following oral administration, brexpiprazole (B1667787) is well-absorbed, with an absolute oral bioavailability of approximately 95%. researchgate.netfda.gov Peak plasma concentrations are typically reached within four hours. researchgate.netnih.gov
Volume of Distribution Assessment
Brexpiprazole demonstrates wide distribution into body tissues. tandfonline.comnih.gov The volume of distribution at steady state (Vd,z) has been determined in preclinical animal models, indicating significant tissue uptake. tandfonline.comnih.gov The apparent volume of distribution after a single oral dose was reported to be 2.2 ± 0.72 L/kg. tga.gov.au Another study reported the volume of distribution after intravenous administration to be approximately 1.56 ± 0.42 L/kg, which is suggestive of extravascular distribution. nih.gov The significant lipophilicity of brexpiprazole facilitates its transfer across the blood-brain barrier and may also lead to its accumulation in adipose tissue. nih.gov
Table 1: Volume of Distribution of Brexpiprazole in Preclinical Models
| Species | Route of Administration | Volume of Distribution (Vd,z) (L/kg) |
|---|---|---|
| Rat | Intravenous | 2.81 tandfonline.comnih.govdrugbank.com |
| Monkey | Intravenous | 1.82 tandfonline.comnih.govdrugbank.com |
| Human | Oral | 2.2 ± 0.72 tga.gov.au |
Plasma Protein Binding Characteristics (e.g., Serum Albumin, α1-Acid Glycoprotein)
In vitro studies have shown that brexpiprazole is highly bound to plasma proteins, with a binding percentage of 99% or more in both animal and human serum. tandfonline.comnih.govdrugbank.comnih.gov The primary binding proteins in human serum are serum albumin and α1-acid glycoprotein. tga.gov.aunih.gov The high degree of protein binding is also observed for its major metabolite, DM-3411, which is more than 90% bound in human serum (specifically 96%). tga.gov.au This extensive binding to plasma proteins suggests that a small fraction of the drug is free in the circulation to exert its pharmacological effects.
Extent of Extravascular Distribution
The high volume of distribution values observed for brexpiprazole in preclinical studies indicates substantial distribution of the drug outside of the vascular compartment and into various tissues throughout the body. nih.govtandfonline.comnih.gov This wide tissue distribution is a key characteristic of its pharmacokinetic profile.
Metabolic Pathways and Metabolite Identification (In Vitro and In Vivo)
Brexpiprazole undergoes extensive metabolism, with a number of metabolites identified in both in vitro and in vivo studies. nih.gov The primary metabolic pathways include hydroxylation, S-oxidation, N-oxidation, glucuronidation, oxidative deamination, and N-dealkylation. nih.govresearchgate.net A major metabolite, DM-3411, has been identified in both animals and humans. tandfonline.comnih.govdrugbank.com However, the affinity of DM-3411 for D2 receptors is lower than that of the parent compound, and it is not detected in the brain, suggesting that brexpiprazole itself is the primary pharmacologically active moiety. tandfonline.comnih.govdrugbank.com
Cytochrome P450 Enzyme Involvement (CYP3A4, CYP2D6, and Minor Isozymes)
The metabolism of brexpiprazole is predominantly mediated by the cytochrome P450 (CYP) enzyme system. tandfonline.comnih.govdrugbank.comfda.govpharmgkb.org Specifically, CYP3A4 and CYP2D6 are the major enzymes responsible for its biotransformation. tandfonline.comnih.govdrugbank.comresearchgate.netfda.govpharmgkb.org While in vitro studies have indicated that brexpiprazole may act as a weak inhibitor of CYP2B6, CYP2D6, and CYP3A4, this is not considered to have a significant clinical impact on drug interactions. nih.govmdpi.com The significant role of CYP2D6 in brexpiprazole metabolism highlights the potential for variations in drug exposure in individuals with different CYP2D6 metabolizer phenotypes. nih.gov
Contribution of Other Enzyme Systems (e.g., FMO3)
While the cytochrome P450 system is the primary driver of brexpiprazole metabolism, S-oxidation has been identified as a major metabolic pathway. researchgate.net This suggests a potential role for other enzyme systems, such as the flavin-containing monooxygenases (FMOs), which are known to catalyze the oxidation of sulfur-containing compounds. nih.gov However, specific studies confirming the direct involvement and contribution of FMO3 or other FMO isoforms in brexpiprazole metabolism are not extensively detailed in the provided search results.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Brexpiprazole |
| DM-3411 |
| Warfarin |
| Diazepam |
| Digitoxin |
| Dextromethorphan |
| Lovastatin |
| Aripiprazole (B633) |
| Quetiapine-XR |
| Lurasidone |
| Ziprasidone |
| Cariprazine |
| Escitalopram (B1671245) |
| Sertraline |
| Fluvoxamine |
| Omeprazole |
| Rabeprazole |
| Lansoprazole |
| Homovanillic acid |
| 3,4-dihydroxy-phenyl-acetic acid |
Identification and Characterization of Primary and Secondary Metabolites (e.g., DM-3411)
In preclinical studies involving various species, including rats and monkeys, as well as in human in vitro systems, brexpiprazole undergoes metabolism to form several metabolites. tandfonline.comfda.gov The primary and most significant metabolite identified is DM-3411. tandfonline.comnih.govnih.gov This major metabolite was consistently found in both animal and human metabolic reactions using liver S9 fractions. tandfonline.comnih.gov
At steady-state, DM-3411 constitutes a substantial portion of the total drug-related exposure in plasma, accounting for 23% to 48% of the brexpiprazole area under the curve (AUC). nih.govclinicaltrials.gov Despite its prevalence in systemic circulation, DM-3411 is considered to be pharmacologically inactive. nih.govgoogle.com Its affinity for the dopamine (B1211576) D2 receptor is lower than that of the parent compound, brexpiprazole. tandfonline.comnih.gov Furthermore, studies have shown that DM-3411 does not readily penetrate the brain, suggesting it does not contribute to the central nervous system effects of the drug. tandfonline.comfda.govnih.gov
Beyond the main metabolite, other minor metabolites have been identified. One such metabolite is DM-3412, which is formed in smaller quantities. nih.gov A comprehensive study utilizing ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/QTOF-MS/MS) identified a total of 16 metabolites in both in vitro and in vivo matrices, comprising 14 phase I and 2 phase II metabolites. fda.gov In human urine, the most abundant metabolite detected was the carboxylic acid metabolite, OPC-3952.
The table below summarizes the key metabolites of brexpiprazole identified in preclinical and in vitro studies.
| Metabolite Name | Key Characteristics | Prevalence | Pharmacological Activity |
| DM-3411 | Main metabolite found in animals and humans. tandfonline.comnih.gov | Major (23-48% of plasma AUC at steady-state). nih.govclinicaltrials.gov | Considered inactive; lower affinity for D2 receptors than brexpiprazole and poor brain penetration. tandfonline.comnih.govnih.gov |
| DM-3412 | A minor metabolite. nih.gov | Minor. nih.gov | Not believed to contribute significantly to the pharmacological effect. nih.gov |
| OPC-3952 | Carboxylic acid metabolite. | Most abundant metabolite found in human urine. | Not specified. |
Detailed Metabolic Transformations (e.g., Hydroxylation, Glucuronidation, S-oxidation, N-oxidation, Dioxidation, Oxidative Deamination, N-dealkylation)
The biotransformation of brexpiprazole is extensive and involves a variety of metabolic pathways. In vitro metabolism studies have demonstrated that the metabolism of brexpiprazole is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. tandfonline.comnih.govnih.govgoogle.comchemspider.comacs.org
Detailed analyses have revealed that brexpiprazole undergoes several types of metabolic transformations: fda.gov
Hydroxylation: The addition of a hydroxyl group to the molecule.
S-oxidation: The oxidation of the sulfur atom in the thiophene (B33073) ring, leading to the formation of metabolites like brexpiprazole S-oxide. nih.gov This process can be catalyzed by either CYP3A4 or CYP2D6. nih.gov
N-dealkylation: The removal of an alkyl group from a nitrogen atom. This is a key step in the formation of some metabolites, such as the formation of OPC-3952 which occurs via CYP3A4-mediated N-dealkylation.
Glucuronidation: A phase II metabolic reaction where glucuronic acid is attached to the molecule, increasing its water solubility for excretion. fda.govchemspider.com
N-oxidation: The oxidation of a nitrogen atom. fda.gov
Dioxidation: The addition of two oxygen atoms. fda.gov
Oxidative deamination: The removal of an amino group through an oxidative process. fda.gov
The formation of the major metabolite, DM-3411, involves both CYP3A4 and CYP2D6 enzymes. nih.gov In contrast, the formation of the minor metabolite, DM-3412, is almost exclusively mediated by CYP2D6. nih.gov
Enantiomeric Purity and Isomeric Forms Analysis
Brexpiprazole is an achiral molecule. google.com It does not possess any stereocenters, and therefore, it does not have enantiomers or diastereomers. google.com As such, analysis of enantiomeric purity is not applicable to brexpiprazole.
While brexpiprazole itself is achiral, studies related to its synthesis and purification have identified various process-related impurities, which can include positional isomers. chemspider.comnih.gov These are compounds with the same molecular formula but different arrangements of atoms and are controlled during the manufacturing process to ensure the purity of the final drug substance. nih.govgoogle.com
Furthermore, like many solid-state compounds, brexpiprazole can exist in different crystalline forms, known as polymorphs. Research has been conducted to identify and characterize various solid-state forms of brexpiprazole, which can have different physical properties. researchgate.net These polymorphic forms are distinct from stereoisomers. researchgate.net
Excretion Pathways in Preclinical Models
Following administration in preclinical models, brexpiprazole and its metabolites are eliminated from the body through both renal and fecal pathways. researchgate.net Studies using radiolabeled brexpiprazole have quantified the contribution of each route.
Renal Clearance Mechanisms
After a single oral dose of [14C]-labeled brexpiprazole, approximately 25% of the administered radioactivity is recovered in the urine. nih.govclinicaltrials.gov This indicates that a significant portion of the drug and its metabolites is cleared by the kidneys. However, the excretion of the parent compound in an unchanged form via the renal route is minimal, accounting for less than 1% of the administered dose. nih.govclinicaltrials.gov This suggests that brexpiprazole is extensively metabolized before being excreted in the urine.
Fecal Excretion Profile
The primary route of excretion for brexpiprazole and its metabolites is through the feces. clinicaltrials.gov Following a single oral dose of radiolabeled brexpiprazole, approximately 46% of the administered radioactivity is recovered in the feces. nih.govclinicaltrials.gov A notable portion of the dose, around 14%, is excreted as unchanged brexpiprazole in the feces. nih.govclinicaltrials.gov
The table below provides a summary of the excretion profile of radiolabeled brexpiprazole.
| Excretion Route | Percentage of Recovered Radioactivity | Unchanged Brexpiprazole |
| Urine | ~25% nih.govclinicaltrials.gov | <1% nih.govclinicaltrials.gov |
| Feces | ~46% nih.govclinicaltrials.gov | ~14% nih.govclinicaltrials.gov |
Drug-Drug Interaction Potential (In Vitro Evaluations)
In vitro studies have been conducted to assess the potential of brexpiprazole and its major metabolite, DM-3411, to cause drug-drug interactions (DDIs) by inhibiting or inducing metabolic enzymes and transporters. google.com
Enzyme Inhibition: Brexpiprazole demonstrated weak inhibitory effects on the activities of several key cytochrome P450 enzymes, including CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with IC50 values greater than 13 μmol/L. google.comgoogle.com It did, however, show moderate inhibitory activity on CYP2B6, with an IC50 value of 8.19 μmol/L. google.comgoogle.com The major metabolite, DM-3411, exhibited inhibitory potentials for CYP2D6 and CYP3A4 that were comparable to the parent drug. google.com Despite this, the potential for clinically relevant interactions is considered low.
Enzyme Induction: When tested in human hepatocytes, brexpiprazole did not cause changes in the mRNA expression of CYP1A2, CYP2B6, and CYP3A4. google.com This suggests that brexpiprazole is unlikely to induce the metabolism of co-administered drugs that are substrates of these enzymes. researchgate.net
Transporter Interactions: Brexpiprazole and DM-3411 were evaluated for their inhibitory effects on various hepatic and renal transporters. They showed weak or no inhibitory effects on organic anion transporters (OATs), organic cation transporters (OCTs), organic anion transporting polypeptides (OATPs), multidrug and toxin extrusion protein 1 (MATE1), and bile salt export pump (BSEP). google.com An exception was noted for MATE2-K, which was inhibited by DM-3411 with an IC50 of 0.156 μmol/L, though this is not expected to be clinically significant. google.com
Brexpiprazole was found to affect the function of the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), with IC50 values of 6.31 μmol/L and 1.16 μmol/L, respectively. google.com However, clinical studies did not show pharmacokinetic alterations with substrates of these transporters.
The table below summarizes the in vitro drug-drug interaction potential of brexpiprazole.
| Interaction Type | Enzyme/Transporter | Finding | Clinical Relevance |
| Enzyme Inhibition | CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Weak inhibition (IC50 >13 μmol/L). google.comgoogle.com | Unlikely to be clinically relevant. |
| CYP2B6 | Moderate inhibition (IC50 8.19 μmol/L). google.comgoogle.com | Unlikely to be clinically relevant. | |
| Enzyme Induction | CYP1A2, CYP2B6, CYP3A4 | No change in mRNA expression. google.com | Low potential for induction. researchgate.net |
| Transporter Inhibition | OATs, OCTs, OATPs, MATE1, BSEP | Weak to no inhibition by brexpiprazole and DM-3411. google.com | Unlikely to be clinically relevant. |
| P-gp | Inhibition with IC50 of 6.31 μmol/L. google.com | No pharmacokinetic alterations observed in clinical studies. | |
| BCRP | Inhibition with IC50 of 1.16 μmol/L. google.com | No pharmacokinetic alterations observed in clinical studies. |
Inhibition/Induction Potential on Cytochrome P450 Enzymes
Brexpiprazole is primarily metabolized by the CYP3A4 and CYP2D6 isoenzymes. drugbank.comnih.govdrugbank.comnih.govpharmgkb.org In vitro studies have been conducted to evaluate the potential of brexpiprazole and its major metabolite, DM-3411, to inhibit or induce the activity of major CYP enzymes, a critical step in assessing the risk of drug-drug interactions.
Regarding induction, studies using human hepatocytes have shown that exposure to brexpiprazole did not alter the mRNA expression of CYP1A2, CYP2B6, or CYP3A4. nih.govresearchgate.net This suggests that brexpiprazole is unlikely to cause drug interactions by inducing the metabolism of co-administered drugs that are substrates of these enzymes. nih.gov
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Brexpiprazole
| CYP Isozyme | Brexpiprazole IC50 (µmol/L) | DM-3411 Inhibitory Potential |
|---|---|---|
| CYP1A2 | - | - |
| CYP2B6 | 8.19 | - |
| CYP2C9 | >13 | - |
| CYP2C19 | >13 | - |
| CYP2D6 | >13 | Comparable to Brexpiprazole |
| CYP3A4 | >13 | Comparable to Brexpiprazole |
Data sourced from in vitro studies. nih.govresearchgate.net
Interaction with Efflux and Uptake Transporters (e.g., P-gp, BCRP, OATs, OCTs, MATEs, OATPs)
The interaction of brexpiprazole and its major metabolite, DM-3411, with various efflux and uptake transporters has been investigated in preclinical studies to understand their potential impact on drug disposition.
Brexpiprazole has been shown to affect the function of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), with IC50 values of 6.31 µmol/L and 1.16 µmol/L, respectively. nih.govresearchgate.net However, clinical studies investigating the co-administration of brexpiprazole with substrates of P-gp (like fexofenadine) and BCRP (like rosuvastatin) did not reveal any significant pharmacokinetic alterations of these substrates. nih.gov This suggests that the in vitro inhibitory potential of brexpiprazole on these transporters may not translate into clinically meaningful drug interactions. nih.govresearchgate.net
With regard to uptake transporters, both brexpiprazole and DM-3411 exhibited weak or no inhibitory effects on Organic Anion Transporters (OATs), Organic Cation Transporters (OCTs), Multidrug and Toxin Extrusion Proteins (MATEs), and Organic Anion Transporting Polypeptides (OATPs). nih.govresearchgate.net A notable exception was the moderate inhibition of MATE-2K by the metabolite DM-3411, with an IC50 value of 0.156 µmol/L. nih.govresearchgate.net Nevertheless, the clinical relevance of this finding is considered to be low. nih.govresearchgate.net
Table 2: In Vitro Interaction of Brexpiprazole and DM-3411 with Drug Transporters
| Transporter | Compound | IC50 (µmol/L) |
|---|---|---|
| P-glycoprotein (P-gp) | Brexpiprazole | 6.31 |
| Breast Cancer Resistance Protein (BCRP) | Brexpiprazole | 1.16 |
| Organic Anion Transporters (OATs) | Brexpiprazole & DM-3411 | Weak to no inhibition |
| Organic Cation Transporters (OCTs) | Brexpiprazole & DM-3411 | Weak to no inhibition |
| Multidrug and Toxin Extrusion Protein 1 (MATE1) | Brexpiprazole & DM-3411 | Weak to no inhibition |
| Multidrug and Toxin Extrusion Protein 2K (MATE-2K) | DM-3411 | 0.156 |
| Organic Anion Transporting Polypeptides (OATPs) | Brexpiprazole & DM-3411 | Weak to no inhibition |
Data sourced from in vitro studies. nih.govresearchgate.net
Theoretical Frameworks and Future Research Directions
Refinement of the Serotonin-Dopamine Activity Modulator (SDAM) Classification
Brexpiprazole (B1667787) is classified as a Serotonin-Dopamine Activity Modulator (SDAM), a term that reflects its distinct pharmacological profile. smartkarma.comresearchgate.net It acts as a partial agonist at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ receptors, and an antagonist at serotonin 5-HT₂ₐ receptors. nih.govnih.govnih.gov This profile distinguishes it from previous antipsychotics. Compared to the earlier compound aripiprazole (B633), brexpiprazole exhibits lower intrinsic activity at the D₂ receptor and higher potency at the 5-HT₁ₐ receptor. nih.govnih.govpieronline.jp This refined mechanism is thought to contribute to its efficacy and tolerability profile. nih.gov
Future research will likely focus on further elucidating the nuances of SDAM activity. This includes investigating the precise downstream signaling pathways activated by brexpiprazole's partial agonism at D₂ and 5-HT₁ₐ receptors and how this differs from other antipsychotics. Understanding these subtleties will be crucial for refining the SDAM classification and developing next-generation therapeutics with even more targeted actions.
Implications for Neuroscience-Based Nomenclature (NbN) Classification
The Neuroscience-Based Nomenclature (NbN) is an initiative to classify psychotropic medications based on their pharmacology and mechanism of action, rather than their therapeutic indication. nbn.sciencenih.govnbn2r.comthecarlatreport.com This system aims to provide a more informative and less stigmatizing way to describe these drugs. thecarlatreport.com For example, under NbN, aripiprazole is classified as a dopamine and serotonin receptor partial agonist. thecarlatreport.com
Given its specific receptor-binding profile, brexpiprazole's classification within the NbN framework would be "dopamine and serotonin receptor partial agonist/antagonist." This highlights its action on key neurotransmitter systems. nih.gov Future refinements to the NbN may incorporate additional layers of information, such as receptor affinity and intrinsic activity, to more precisely categorize drugs like brexpiprazole. This could help clinicians make more informed prescribing decisions based on a deeper understanding of a drug's neurobiological effects. nih.govnbn2r.com
Integration of Brexpiprazole Action with Tripartite Synaptic Transmission Theory
The tripartite synapse concept posits that in addition to the presynaptic and postsynaptic neurons, glial cells, particularly astrocytes, are active participants in synaptic transmission. nih.gov Astrocytes can respond to and release neurotransmitters, thereby modulating synaptic activity. nih.gov
Exploration of Novel Molecular Targets beyond Canonical Monoamine Receptors
While brexpiprazole's primary targets are well-characterized monoamine receptors, there is growing interest in identifying other molecular interactions that may contribute to its pharmacological effects. researchgate.netcancer-research-network.com Brexpiprazole also shows affinity for various other receptors, including noradrenergic α₁₋ and α₂C receptors. researchgate.netnih.govcancer-research-network.com
Future research should employ advanced techniques, such as proteomic and genomic screening, to uncover novel binding partners for brexpiprazole. Identifying these non-canonical targets could open up new avenues for understanding its full range of biological activities and potentially lead to the discovery of new therapeutic applications.
Research into Non-Psychiatric Mechanistic Applications
Recent studies have begun to explore the potential of brexpiprazole in non-psychiatric conditions, most notably in cancer. cancer-research-network.com This emerging area of research is driven by the observation that some antipsychotic drugs exhibit anti-tumor properties. nih.gov
Potential Anti-Cancer Mechanisms
Epidermal Growth Factor Receptor (EGFR) Pathway: Studies have shown that brexpiprazole can inhibit the EGFR pathway in colorectal cancer cells. nih.gov This inhibition leads to reduced cell proliferation and migration, and the induction of apoptosis (programmed cell death). nih.gov Furthermore, brexpiprazole has been found to enhance the sensitivity of colorectal cancer cells to the EGFR inhibitor cetuximab. nih.gov In lung and pancreatic cancers, brexpiprazole has also been shown to reverse resistance to EGFR tyrosine kinase inhibitors (TKIs). nih.gov
Survivin Modulation: A key mechanism underlying brexpiprazole's anti-cancer effects appears to be the downregulation of survivin, an anti-apoptotic protein. nih.govnih.govnih.govresearchgate.netmdpi.com By reducing survivin expression, brexpiprazole can sensitize cancer cells to chemotherapeutic agents. nih.govnih.govmdpi.com This effect has been observed in glioma stem cells, as well as in lung and pancreatic cancer models. nih.govnih.govmdpi.com The reduction of survivin by brexpiprazole is thought to involve proteasome-mediated degradation. nih.gov
Cell Proliferation, Migration, and Apoptosis: In various cancer cell lines, including those from colorectal and pancreatic cancer, brexpiprazole has been demonstrated to suppress cell growth and induce cell death. nih.govnih.gov It also inhibits the migration ability of cancer cells. nih.gov Importantly, these cytotoxic effects appear to be selective for cancer cells, with no marked toxicity to normal cells at effective concentrations. nih.gov
Table 1: Investigated Anti-Cancer Effects of Brexpiprazole
| Cancer Type | Effect | Mechanism | Citation |
|---|---|---|---|
| Colorectal Cancer | Inhibited proliferation, suppressed migration, induced apoptosis | Inhibition of EGFR pathway | nih.gov |
| Glioma | Sensitized glioma stem cells to osimertinib | Reduction of survivin | nih.govmdpi.com |
| Lung Cancer | Reversed resistance to EGFR-TKIs | Reduction of survivin | nih.gov |
Advanced Preclinical Methodologies and Computational Approaches
Future research on brexpiprazole will benefit from the application of advanced preclinical models and computational techniques. Systematic reviews of existing preclinical studies are valuable for synthesizing current knowledge. nih.govnih.govresearchgate.net The use of more sophisticated animal models that better recapitulate human disease will be crucial for translating preclinical findings to the clinic.
Computational approaches, such as molecular docking and simulations, can provide insights into the binding of brexpiprazole to its various receptor targets. These methods can help to rationalize its observed pharmacological profile and guide the design of new molecules with improved properties. Integrating these in silico methods with experimental data will accelerate the pace of discovery in both psychiatric and non-psychiatric applications of brexpiprazole.
Table 2: Compound Names
| Compound Name |
|---|
| Aripiprazole |
| Brexpiprazole |
| Cetuximab |
Positron Emission Tomography (PET) Studies in Animal Models
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative assessment of drug-target engagement in the living brain. While human PET studies provide direct clinical insights, animal models are instrumental in the early characterization of a drug's receptor binding profile and in guiding the design of subsequent clinical trials. nih.govnih.gov
Preclinical PET studies, often utilizing specific radioligands, can determine the occupancy of a drug at its target receptors across different brain regions. For brexpiprazole, animal PET studies would be crucial to further dissect its interactions with dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. nih.gov For instance, a study in healthy human participants using the radiotracer [11C]raclopride demonstrated that single oral doses of brexpiprazole resulted in a dose-dependent occupancy of striatal D2/D3 receptors, reaching a plateau at higher doses. nih.gov Similar studies in animal models could explore the time course of receptor occupancy and its correlation with plasma and brain concentrations of the drug under various experimental conditions.
Moreover, animal PET studies can investigate the impact of brexpiprazole on neurotransmitter systems. For example, by using radioligands sensitive to endogenous dopamine levels, researchers could assess the in vivo consequences of brexpiprazole's partial agonism at D2 receptors. These studies provide a dynamic view of the drug's modulatory effects on the dopaminergic system. Although a human PET study showed negligible occupancy of 5-HT1A receptors by brexpiprazole at the tested doses, preclinical studies have demonstrated its high affinity for this receptor. nih.gov Further animal PET studies with different radioligands could help clarify this discrepancy and provide a more complete picture of its serotonergic activity in vivo. nih.gov
Table 1: Key Receptor Targets for Brexpiprazole PET Studies
| Receptor Target | Radioligand Example | Information Gained |
| Dopamine D2/D3 | [11C]raclopride | Quantifies receptor occupancy in the striatum. nih.gov |
| Dopamine D2/D3 | [11C]-(+)-PHNO | Differentiates between D2 and D3 receptor binding. nih.govresearchgate.net |
| Serotonin 5-HT1A | [11C]CUMI101 | Measures occupancy at serotonin 1A receptors. nih.gov |
| Serotonin 5-HT2A | [11C]MDL100907 | Assesses occupancy at serotonin 2A receptors. nih.gov |
Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/QTOF-MS/MS) for Metabolomics
Understanding the metabolic fate of brexpiprazole is essential for a comprehensive understanding of its pharmacology. Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/QTOF-MS/MS) is a highly sensitive and specific analytical technique used for the identification and characterization of drug metabolites. nih.gov
A study utilizing UHPLC/QTOF-MS/MS was conducted to identify the in vitro and in vivo metabolites of brexpiprazole. nih.gov In this research, brexpiprazole was incubated with rat liver microsomes, human liver microsomes, and rat S9 fraction. Additionally, male Sprague-Dawley rats were administered the drug to identify metabolites in plasma, urine, and feces. nih.gov The high-resolution mass spectrometry capabilities of QTOF-MS/MS allowed for the precise determination of the elemental composition of metabolites, and the MS/MS fragmentation patterns provided structural information for their characterization. nih.govresearchgate.net
The study successfully identified a total of 16 metabolites, comprising 14 phase I and 2 phase II metabolites. nih.gov The primary metabolic pathways were found to be hydroxylation, glucuronidation, S-oxidation, N-oxidation, dioxidation, oxidative deamination, and N-dealkylation. nih.gov The majority of these metabolites were detected in samples incubated with human liver microsomes and in rat urine. nih.gov This detailed metabolic profiling provides crucial information on the biotransformation of brexpiprazole, which is predominantly metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2D6. researchgate.netresearchgate.net
Table 2: Identified Metabolic Pathways of Brexpiprazole
| Metabolic Pathway | Description |
| Hydroxylation | Addition of a hydroxyl group. |
| Glucuronidation | Conjugation with glucuronic acid (Phase II). |
| S-oxidation | Oxidation of a sulfur atom. |
| N-oxidation | Oxidation of a nitrogen atom. |
| Dioxidation | Addition of two oxygen atoms. |
| Oxidative deamination | Removal of an amine group with oxidation. |
| N-dealkylation | Removal of an alkyl group from a nitrogen atom. |
In Silico Predictive Modeling (e.g., Xenosite Web Predictor)
In silico predictive models are computational tools that can forecast the metabolic fate of a drug before or in conjunction with laboratory experiments. nih.govnih.gov The Xenosite web predictor is one such tool that predicts the sites of metabolism (SOMs) on a molecule that are likely to be modified by metabolic enzymes like cytochrome P450s. nih.govnih.govpsu.edu
Prior to conducting in vitro and in vivo metabolism studies of brexpiprazole, the Xenosite web predictor model was used to predict its potential sites of metabolism. nih.govresearchgate.net This predictive analysis provides a theoretical framework that can guide the experimental search for metabolites. The Xenosite tool uses a machine-learning approach, trained on a large dataset of known drug metabolism reactions, to predict the most probable atoms on a molecule to undergo metabolism. psu.edu For brexpiprazole, the Xenosite predictor generated a color-coded gradient indicating the likelihood of metabolism at various atomic sites, which helped in forming a preliminary list of probable metabolites. nih.govresearchgate.net This in silico prediction was subsequently used to help guide the analysis of the experimental data obtained from UHPLC/QTOF-MS/MS. nih.gov The use of such predictive models can streamline the drug development process by focusing analytical efforts on the most likely metabolic pathways and products. nih.gov
Translational Research Perspectives from Preclinical Findings to Novel Hypotheses
Preclinical research provides the foundational knowledge for understanding a drug's mechanism of action and for generating novel hypotheses that can be tested in clinical settings. nih.gov The unique pharmacological profile of brexpiprazole, characterized by its actions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A and alpha-1B adrenergic receptors, has led to several translational hypotheses. cambridge.orgresearchgate.netpsychscenehub.compatsnap.com
Preclinical studies in animal models have demonstrated the antipsychotic-like and antidepressant-like effects of brexpiprazole. researchgate.netnih.gov For example, in rodent models of depression, the combination of brexpiprazole with a selective serotonin reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI) showed greater efficacy in reducing depression-like behaviors compared to either drug alone. nih.gov These findings provided a strong rationale for the successful clinical trials that led to its approval as an adjunctive therapy for major depressive disorder. nih.govclinicaltrials.gov
Furthermore, preclinical evidence suggests that brexpiprazole may have therapeutic potential in other psychiatric conditions. For instance, in a predator scent stress model of post-traumatic stress disorder (PTSD), the combination of brexpiprazole with an SSRI showed significant benefits in reducing anxiety-like behaviors. nih.gov In animal models relevant to PTSD, brexpiprazole has been shown to facilitate the switch from PTSD-like fear memory to normal fear memory. psychscenehub.com These preclinical findings have spurred ongoing clinical investigations into the efficacy of brexpiprazole for PTSD. nih.govpsychscenehub.com
The lower intrinsic activity of brexpiprazole at the D2 receptor compared to aripiprazole, another partial agonist, has led to the hypothesis that it may have a more favorable side effect profile, particularly concerning akathisia and extrapyramidal symptoms. cambridge.orgresearchgate.netnih.gov This hypothesis, supported by preclinical observations, has been a key aspect of its clinical development and differentiation. cambridge.orgnih.gov
The multifaceted receptor-binding profile of brexpiprazole, which engages with dopamine, serotonin, and norepinephrine (B1679862) systems, suggests that it may have a broad spectrum of activity. nih.govpatsnap.com Preclinical studies continue to explore its effects on cognitive function, impulsivity, and other domains affected in various psychiatric disorders, generating new hypotheses for its potential clinical utility. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the primary receptor targets of Brexpiprazole 5-1H-Quinolin-2-one, and how do they contribute to its mechanism of action in schizophrenia?
- Answer : Brexpiprazole exhibits partial agonism at serotonin 5-HT1A and dopamine D2 receptors, antagonism at 5-HT2A and noradrenaline α1B/2C receptors, and moderate affinity for histamine H1 receptors. The partial D2 agonism stabilizes dopaminergic activity, reducing psychosis with minimal motor side effects. Antagonism at 5-HT2A enhances prefrontal dopamine release, improving cognitive symptoms. In vivo electrophysiology confirms adaptive 5-HT1A receptor sensitization in the hippocampus after chronic administration (14 days), suggesting long-term serotonergic modulation .
Q. What experimental models are optimal for assessing Brexpiprazole's acute vs. chronic pharmacological effects?
- Answer : Rodent models with acute (single-dose) and chronic (14-day) administration protocols are critical. Use in vivo electrophysiology to measure neuronal firing rates in the hippocampus (CA3 pyramidal neurons) and prefrontal cortex. Acute studies reveal immediate receptor interactions (e.g., 5-HT1A autoreceptor agonism), while chronic models show adaptive changes, such as increased 5-HT1A sensitivity (e.g., reduced basal firing rates post-WAY 100.635 administration). Include vehicle controls and statistical methods like repeated-measures ANOVA to validate longitudinal effects .
Q. How do pharmacokinetic properties of Brexpiprazole influence dosing in preclinical studies?
- Answer : Brexpiprazole achieves steady-state plasma concentrations within 10–14 days in humans, with linear pharmacokinetics at 2–4 mg/day. Preclinical studies should mirror clinically relevant doses (e.g., 2–4 mg/kg in rodents) and account for metabolism via CYP3A4/CYP2D6 enzymes. Monitor metabolite profiles (e.g., DM-3411) using LC-MS/MS to assess bioavailability and blood-brain barrier penetration. Adjust dosing intervals based on half-life (t½ ≈ 91 hours in humans) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro receptor binding data and in vivo functional outcomes for Brexpiprazole?
- Answer : Discrepancies often arise from methodological differences:
- In vitro : Radioligand binding assays (e.g., Ki values) may overestimate 5-HT1A affinity due to artificial membrane conditions.
- In vivo : Functional assays (e.g., cAMP accumulation, microdialysis) account for tissue-specific receptor distribution and neuromodulation. For example, in vivo electrophysiology demonstrates that repeated administration enhances 5-HT1A-mediated inhibition of hippocampal neurons, a finding not predicted by in vitro binding alone. Cross-validate using dose-response studies and receptor occupancy modeling .
Q. What statistical and experimental designs are critical for isolating Brexpiprazole's effects on specific symptom domains (e.g., hostility vs. positive symptoms)?
- Answer : Use pooled data from randomized, double-blind, placebo-controlled trials (e.g., 6-week Phase 3 studies) with pre-specified subscale analyses (e.g., PANSS hostility item). Apply multivariate regression to control for confounding variables (e.g., baseline symptom severity). In preclinical models, employ behavioral assays (e.g., resident-intruder test for aggression) alongside electrophysiology to dissect neural circuits. Statistical methods like two-way ANOVA can differentiate symptom-specific vs. global effects .
Q. What methodologies address the ethical and practical challenges of studying Brexpiprazole in acutely ill schizophrenia patients?
- Answer :
- Ethical : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use washout periods cautiously to avoid relapse; instead, employ add-on designs (e.g., adjunctive Brexpiprazole to existing antipsychotics).
- Practical : Leverage translational biomarkers (e.g., fMRI for functional connectivity changes) to reduce reliance on symptomatic endpoints. For longitudinal safety, incorporate ECG monitoring (QTc interval) and prolactin assays to track endocrine side effects .
Data Contradiction Analysis
Q. How should conflicting data on Brexpiprazole's 5-HT1A receptor effects be interpreted?
- Example : Acute studies show 5-HT1A autoreceptor agonism reduces serotonin release, while chronic administration enhances postsynaptic 5-HT1A sensitivity in the hippocampus.
- Resolution : These are complementary, not contradictory. Acute effects involve presynaptic autoreceptors, whereas chronic adaptive changes occur postsynaptically. Use region-specific microdialysis and receptor knockout models to isolate mechanisms. Statistical tools like time-course ANOVA clarify temporal dynamics .
Methodological Guidelines
-
Experimental Design :
-
Data Analysis :
- For electrophysiology: Normalize firing rates to baseline (pre-drug) and apply Bonferroni correction for multiple comparisons .
- In clinical Use mixed-effects models to handle missing data in longitudinal trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
